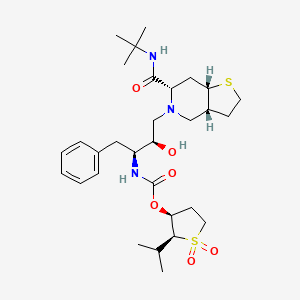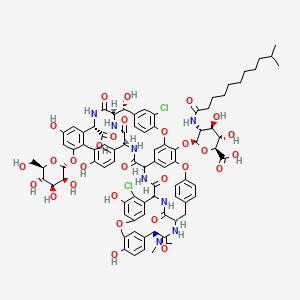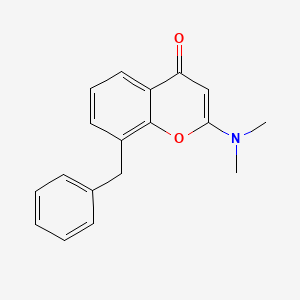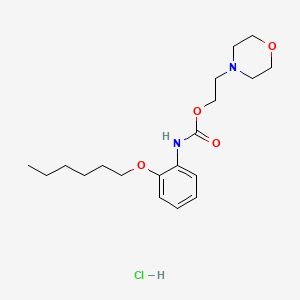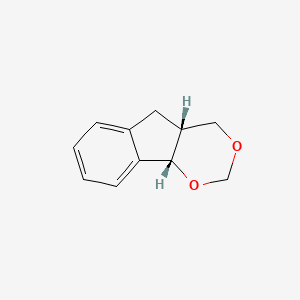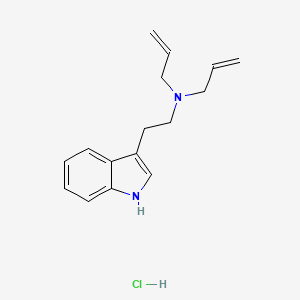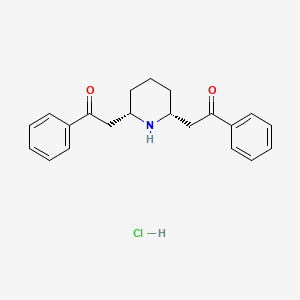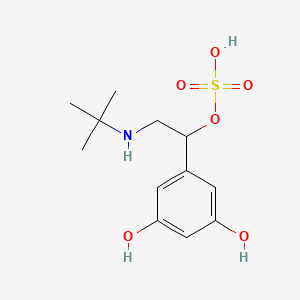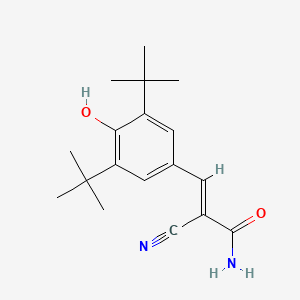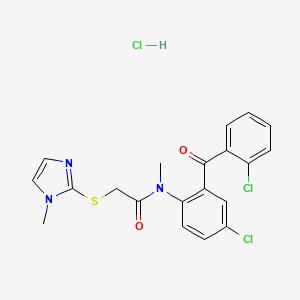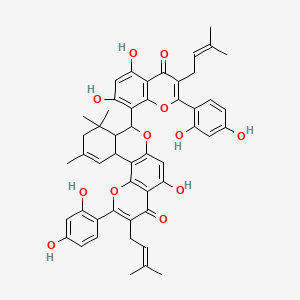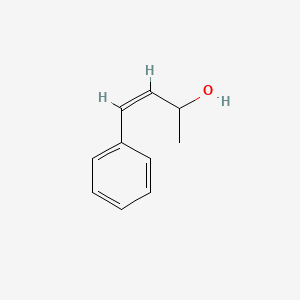
(3Z)-4-Phenyl-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4-Phenyl-3-buten-2-ol is an organic compound characterized by a phenyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-Phenyl-3-buten-2-ol typically involves the reaction of phenylacetylene with acetaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps including the formation of an intermediate compound, which is then reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (3Z)-4-Phenyl-3-buten-2-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Produces phenylbutanone or phenylbutanal.
Reduction: Yields phenylbutanol.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
(3Z)-4-Phenyl-3-buten-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which (3Z)-4-Phenyl-3-buten-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
(3E)-4-Phenyl-3-buten-2-ol: An isomer with a different configuration around the double bond.
4-Phenyl-2-butanol: A saturated analog with similar structural features.
4-Phenyl-3-buten-2-one: A ketone derivative with distinct reactivity.
Uniqueness: (3Z)-4-Phenyl-3-buten-2-ol is unique due to its specific configuration, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications where specific stereochemistry is crucial.
Properties
CAS No. |
31915-95-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI Key |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
Isomeric SMILES |
CC(/C=C\C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O |
boiling_point |
140.00 °C. @ 12.00 mm Hg |
density |
1.006-1.012 |
physical_description |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


